molecular formula C11H19NO2 B13626335 3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine

3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine

Cat. No.: B13626335
M. Wt: 197.27 g/mol
InChI Key: LWOXQGRULKQBHA-UHFFFAOYSA-N
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Description

3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine is a bicyclic compound that has garnered interest in the scientific community due to its unique physical and chemical properties. This compound is characterized by a spirocyclic structure, which imparts distinct reactivity and stability, making it a valuable subject of study in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine typically involves the formation of the spirocyclic structure through oxidative spirocyclization. One efficient method described involves the use of furan oxidative spirocyclization to construct the spiro center . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves scaling up laboratory procedures with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The spirocyclic structure allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Its stability and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological activities. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with similar structural features.

    1,6-Dioxaspiro[4.4]nonane: Shares the spirocyclic motif but differs in functional groups and reactivity.

Uniqueness

3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine stands out due to its specific combination of the spirocyclic structure with a pyrrolidine ring, imparting unique reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

3-(1,4-dioxaspiro[4.4]nonan-9-yl)pyrrolidine

InChI

InChI=1S/C11H19NO2/c1-2-10(9-3-5-12-8-9)11(4-1)13-6-7-14-11/h9-10,12H,1-8H2

InChI Key

LWOXQGRULKQBHA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)OCCO2)C3CCNC3

Origin of Product

United States

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